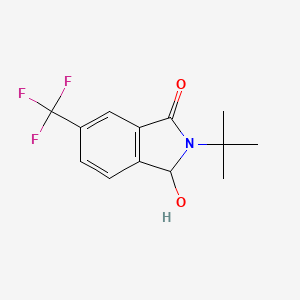

2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF 3 SO 2 Na under metal-free conditions is described . This method selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield .Molecular Structure Analysis

The molecular structure of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one is represented by the molecular formula C13H14F3NO2. The InChI code for this compound is 1S/C13H14F3NO2/c1-12(2,3)17-10(18)8-5-4-7(13(14,15)16)6-9(8)11(17)19/h4-6,11,19H,1-3H3 .Chemical Reactions Analysis

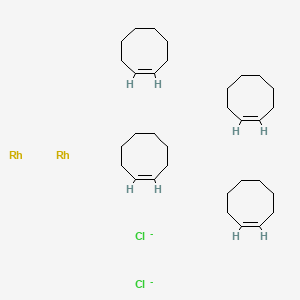

While the detailed reaction mechanism is not yet fully clarified, it was postulated that the catalyst, copper(I) chloride, in combination with an oxidant, di-tert-butyl peroxide, generates a benzyl radical which will initiate the C−C bond forming cascade together with the utilized tertiary enamides .Applications De Recherche Scientifique

Chemical Transformations

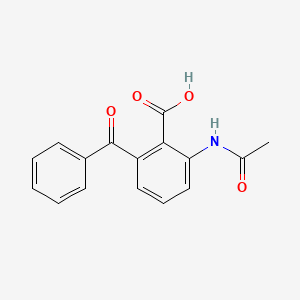

Research has shown that compounds similar to 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one can undergo specific chemical transformations. For example, N-dealkylation reactions in concentrated sulfuric acid have been observed with similar structures, leading to the formation of 3-hydroxy-3-arylisoindolinones. These reactions are specific to compounds with a tert-alkyl group attached to the nitrogen atom, suggesting potential synthetic applications in creating various isoindolinone derivatives (Karlivan, Valter, & Tsiekure, 1977).

Synthetic Methods

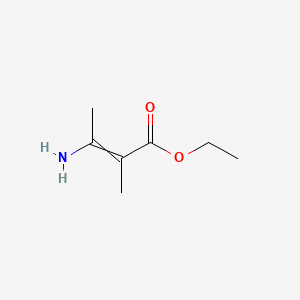

Innovative synthetic methods have been developed to create substituted isoindolinone derivatives. For instance, a Copper(I) reagent-promoted hydroxytrifluoromethylation of enamides has been explored, allowing for the synthesis of 3-hydroxy-2-aryl-3-(2,2,2-trifluoro-1-arylethyl)isoindolin-1-ones. This method provides a flexible approach to synthesizing these compounds, highlighting the versatility of isoindolinone chemistry in organic synthesis (Wang, Shi, & Zeng, 2018).

Catalytic Applications

Isoindolinone derivatives have also been investigated for their catalytic properties. A manganese(II) isoindoline complex demonstrated catechol oxidase and phenoxazinone synthase activity, showcasing the potential of these compounds in catalysis and biochemical applications (Kaizer et al., 2008).

Biochemical Relevance

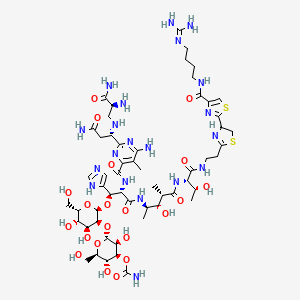

The structural modification of isoindolinones has been explored for creating unnatural amino acid derivatives. The synthesis of triazolylalanine analogues from tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives demonstrates the intersection of isoindolinone chemistry with peptide and protein engineering, offering new avenues for biochemical research (Patil & Luzzio, 2017).

Propriétés

IUPAC Name |

2-tert-butyl-3-hydroxy-6-(trifluoromethyl)-3H-isoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)8-5-4-7(13(14,15)16)6-9(8)11(17)19/h4-6,10,18H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSMYVDQIMNFGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C2=C(C1=O)C=C(C=C2)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682138 |

Source

|

| Record name | 2-tert-Butyl-3-hydroxy-6-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one | |

CAS RN |

1242336-60-2 |

Source

|

| Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-6-(trifluoromethyl)-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-3-hydroxy-6-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1,3-dioxolane-2,8'(9'H)-[7H-7,9a]methanobenz[a]azulene]](/img/structure/B578277.png)